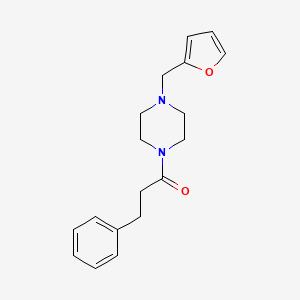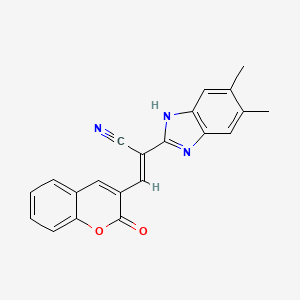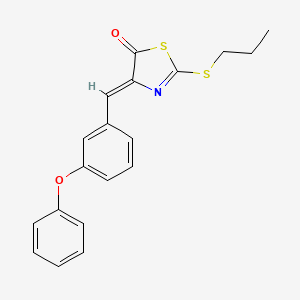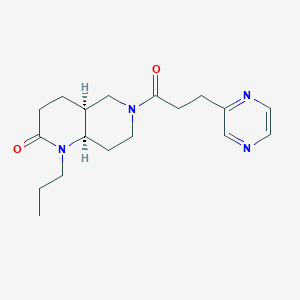
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine, also known as FMP, is a synthetic compound that belongs to the class of piperazine derivatives. FMP has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mechanism of Action
The exact mechanism of action of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, studies have suggested that 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit various biochemical and physiological effects. In particular, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to possess analgesic properties, with studies demonstrating its ability to reduce pain in animal models of inflammatory pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is its ability to exhibit multiple biological activities, making it a versatile compound for use in various experimental settings. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to possess good pharmacokinetic properties, with studies demonstrating its ability to cross the blood-brain barrier. However, one of the limitations of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine and to identify potential molecular targets for its therapeutic use. Finally, the development of more efficient synthesis methods for 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine could facilitate its use in larger-scale experimental settings.
Synthesis Methods
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 1-(2-furyl)ethanone with 3-phenylpropanoic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with piperazine in the presence of a base, such as sodium hydride, to yield 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine.
Scientific Research Applications
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications. In particular, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to exhibit anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(9-8-16-5-2-1-3-6-16)20-12-10-19(11-13-20)15-17-7-4-14-22-17/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJZNORKUKNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-methoxy-3-(methoxymethyl)benzyl]-4-phenyl-1,4-diazepane](/img/structure/B5490459.png)
![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)

![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5490499.png)
![4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5490504.png)
![5-[1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5490510.png)
![4-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5490523.png)
![N~4~-(cyclopropylmethyl)-N~4~-methyl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5490526.png)

![N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5490557.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)
